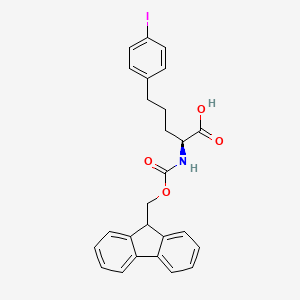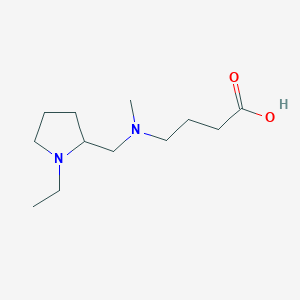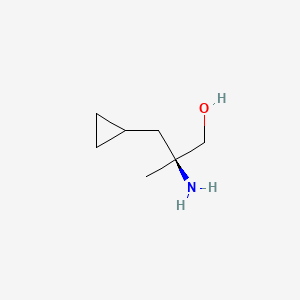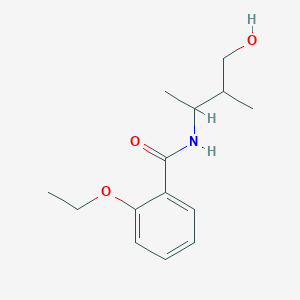
n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide: is a synthetic organic compound that belongs to the class of thioacetamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide typically involves the reaction of 4,6-diaminopyrimidine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thioacetamide group, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, the compound could be used in the synthesis of specialty chemicals or as a building block for more complex organic compounds.
Wirkmechanismus
The mechanism of action of n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The thioacetamide group could play a crucial role in these interactions, potentially forming covalent bonds with target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide analogs: Compounds with similar structures but different substituents on the pyrimidine ring.
Thioacetamides: Other compounds in the thioacetamide class with varying side chains.
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H17N5OS |
|---|---|
Molekulargewicht |
255.34 g/mol |
IUPAC-Name |
N-tert-butyl-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C10H17N5OS/c1-10(2,3)15-8(16)5-17-9-13-6(11)4-7(12)14-9/h4H,5H2,1-3H3,(H,15,16)(H4,11,12,13,14) |
InChI-Schlüssel |
RFLCNHBYPAAMCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)CSC1=NC(=CC(=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol](/img/structure/B14908127.png)





![(3aR,4R,4aR,7aS,8R,8aR)-6-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14908167.png)
